

Spectrophotometric Determination of Copper Using Copper(II) Tartrate Complex: Application Notes and Protocols

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Compound of Interest

Compound Name: Copper(II) tartrate hydrate

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Abstract

This document provides a detailed methodology for the quantitative determination of copper(II) ions in aqueous solutions through spectrophotometry, leveraging the formation of a colored copper(II) tartrate complex. This method offers a simple, cost-effective, and accessible alternative to more complex analytical techniques. The protocols outlined below cover the preparation of necessary reagents, the procedure for complex formation, and the subsequent spectrophotometric analysis. While this method is robust, potential interferences and optimization parameters are also discussed to ensure accurate and reproducible results.

Introduction

Copper is a vital trace element in numerous biological processes, yet it can be toxic at elevated concentrations. Consequently, the precise quantification of copper is crucial in various fields, including environmental monitoring, pharmaceutical analysis, and clinical diagnostics. Spectrophotometry provides a straightforward analytical approach for this purpose. The principle of this method is based on the reaction between copper(II) ions and a complexing agent, in this case, tartrate, to form a colored complex. The intensity of the color, which is directly proportional to the concentration of the copper complex, is measured at its wavelength

of maximum absorbance (λ_{max}). According to the Beer-Lambert law, the absorbance of the solution is linearly related to the concentration of the analyte, enabling accurate quantification.

Chemical Principle

Copper(II) ions react with tartrate ions in a neutral to alkaline medium to form a stable, colored complex. The stoichiometry of the complex can vary depending on the pH, with a 1:1 metal-to-ligand ratio being reported in alkaline conditions. The resulting complex exhibits a characteristic absorbance in the visible region of the electromagnetic spectrum, which can be measured using a spectrophotometer.

Experimental Protocols

Materials and Reagents

- Copper(II) Sulfate Pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$), analytical grade
- Sodium Potassium Tartrate Tetrahydrate ($\text{KNaC}_4\text{H}_4\text{O}_6 \cdot 4\text{H}_2\text{O}$), analytical grade
- Sodium Hydroxide (NaOH) for pH adjustment
- Hydrochloric Acid (HCl) for pH adjustment
- Distilled or Deionized Water
- Volumetric flasks (100 mL, 250 mL, 1000 mL)
- Pipettes (1 mL, 5 mL, 10 mL)
- Spectrophotometer (visible range)
- Cuvettes (1 cm path length)
- pH meter

Preparation of Solutions

- 1000 ppm Copper(II) Stock Solution: Accurately weigh 3.929 g of $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ and dissolve it in distilled water in a 1000 mL volumetric flask. Make up to the mark with distilled water.

This solution contains 1000 µg/mL of Cu(II).

- Working Standard Copper(II) Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution. For example, to prepare a 100 ppm solution, pipette 10 mL of the 1000 ppm stock solution into a 100 mL volumetric flask and dilute to the mark with distilled water.
- 0.1 M Sodium Potassium Tartrate Solution: Dissolve 28.22 g of $\text{KNaC}_4\text{H}_4\text{O}_6 \cdot 4\text{H}_2\text{O}$ in distilled water and dilute to 1000 mL in a volumetric flask.
- 0.1 M NaOH and 0.1 M HCl: Prepare as required for pH adjustment.

Experimental Procedure

- Preparation of Calibration Standards:
 - Pipette known volumes (e.g., 1, 2, 4, 6, 8, 10 mL) of the 100 ppm working standard copper(II) solution into a series of 50 mL volumetric flasks.
 - To each flask, add 10 mL of the 0.1 M sodium potassium tartrate solution.
 - Adjust the pH of each solution to a predetermined optimal value (e.g., pH 8-9) using 0.1 M NaOH or 0.1 M HCl.
 - Dilute to the mark with distilled water and mix thoroughly.
 - Prepare a blank solution containing all reagents except the copper(II) standard.
- Spectrophotometric Measurement:
 - Set the spectrophotometer to the wavelength of maximum absorbance (λ_{max}) for the copper(II) tartrate complex, which is approximately 675 nm.^[1]
 - Zero the spectrophotometer using the blank solution.
 - Measure the absorbance of each calibration standard.
- Calibration Curve:

- Plot a graph of absorbance versus the concentration of copper(II) (in ppm or $\mu\text{g/mL}$).
- The resulting plot should be a straight line passing through the origin, confirming adherence to Beer's Law.
- Analysis of Unknown Sample:
 - Take a known volume of the sample solution in a 50 mL volumetric flask.
 - Follow the same procedure as for the calibration standards (addition of tartrate solution, pH adjustment, and dilution).
 - Measure the absorbance of the sample solution at 675 nm.
 - Determine the concentration of copper(II) in the sample from the calibration curve.

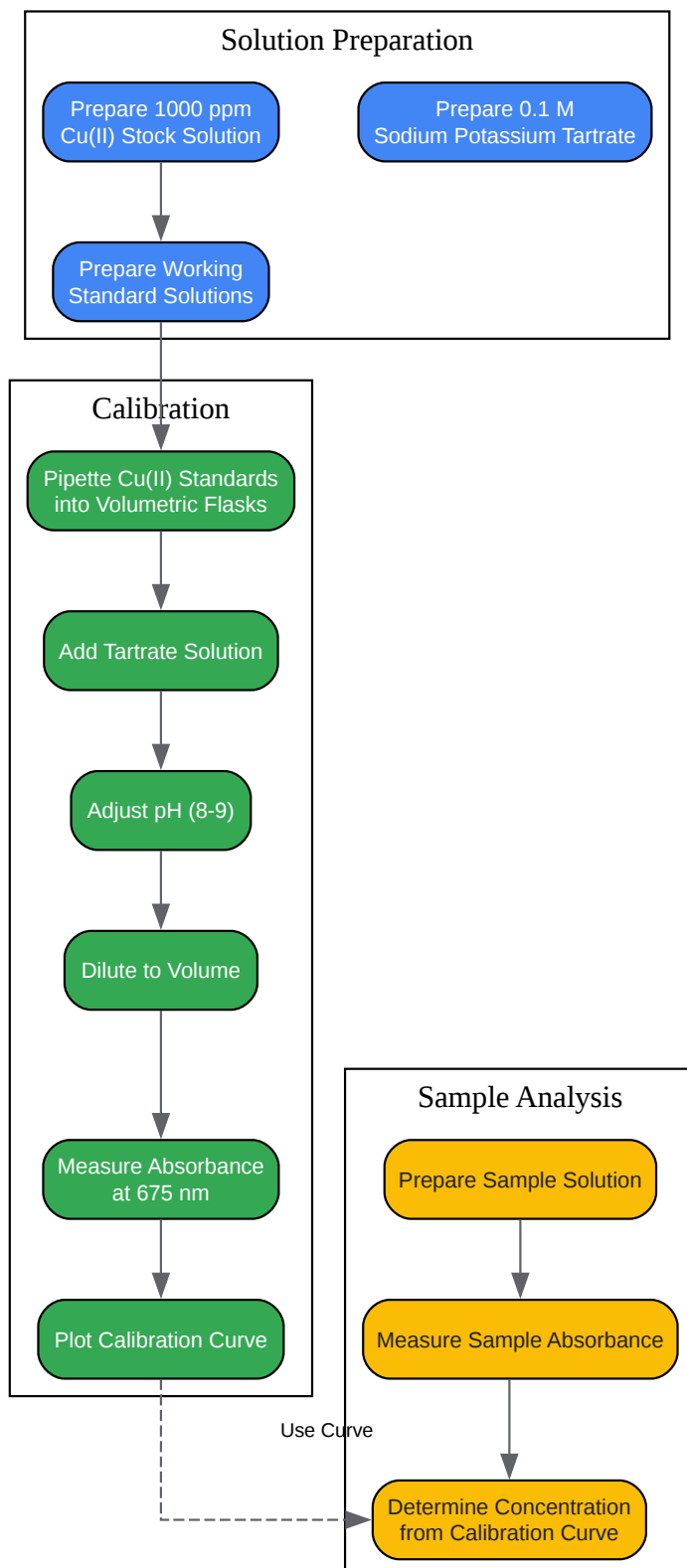
Quantitative Data Summary

The following table summarizes typical performance data for spectrophotometric copper determination methods. It is important to note that the data for linearity, LOD, and LOQ are derived from methods using other complexing agents in the presence of tartrate or for a copper-metoprolol-tartrate complex, as specific data for the simple copper(II) tartrate complex is not readily available in the literature.[\[2\]](#)

Parameter	Value	Reference
Wavelength of Maximum Absorbance (λ_{max})	675 nm	[1]
pH	6.0 - 9.0	[2]
Linearity Range	8.5 - 70 $\mu\text{g/mL}$	[2]
Limit of Detection (LOD)	5.56 $\mu\text{g/mL}$	[2]
Stoichiometry (Metal:Ligand)	1:1 (in alkaline medium)	

Visualizations

Experimental Workflow



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Caption: Experimental workflow for the spectrophotometric determination of copper.

Chemical Reaction Pathway

Caption: Formation of the Copper(II) Tartrate complex.

Discussion and Interferences

The formation of the copper(II) tartrate complex is influenced by pH, with optimal color development typically observed in the neutral to alkaline range. It is crucial to maintain a consistent pH across all standards and samples to ensure reproducibility.

Several metal ions can potentially interfere with this determination by forming their own colored complexes with tartrate or by precipitating as hydroxides at the working pH. Potential interfering ions include iron(III), cobalt(II), and nickel(II). The interference from some of these ions can be minimized by the use of masking agents. However, if significant interference is suspected, an alternative analytical method may be more appropriate.

Conclusion

The spectrophotometric determination of copper using the copper(II) tartrate complex is a viable and accessible method for quantitative analysis. By following the detailed protocols and being mindful of the key experimental parameters and potential interferences, researchers can achieve reliable and accurate measurements of copper concentrations in various aqueous samples. This method is particularly well-suited for routine analysis in laboratories with access to basic spectrophotometric equipment.

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